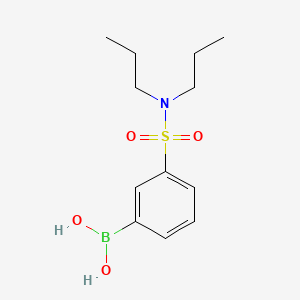

3-(Di-n-propylsulfamoyl)benzeneboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Di-n-propylsulfamoyl)benzeneboronic acid typically involves the reaction of 3-aminobenzeneboronic acid with di-n-propylsulfamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Di-n-propylsulfamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with halides to form carbon-carbon bonds.

Oxidation Reactions: The compound can be oxidized to form corresponding boronic esters or acids.

Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.

Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

From Substitution: Biaryl compounds.

From Oxidation: Boronic esters or acids.

From Reduction: Amines.

Wissenschaftliche Forschungsanwendungen

3-(Di-n-propylsulfamoyl)benzeneboronic acid has several scientific research applications:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

Biological Research: Studied for its interactions with biological molecules and potential as a biochemical probe.

Industrial Applications: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 3-(Di-n-propylsulfamoyl)benzeneboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and other biologically active compounds . The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the sulfonamide group.

3-Aminobenzeneboronic Acid: The precursor to 3-(Di-n-propylsulfamoyl)benzeneboronic acid, with an amino group instead of the sulfonamide.

4-(Di-n-propylsulfamoyl)benzeneboronic Acid: A positional isomer with the sulfonamide group at the para position.

Uniqueness

This compound is unique due to the presence of both the boronic acid and sulfonamide groups, which confer distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .

Biologische Aktivität

3-(Di-n-propylsulfamoyl)benzeneboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological applications. This compound is particularly noted for its ability to interact with diols and other biomolecules, which can influence various biological processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a boronic acid functional group attached to a benzene ring with a sulfamoyl substituent. The presence of both the boronic acid and the sulfamoyl group enhances its reactivity and binding affinity towards biologically relevant molecules, such as sugars and proteins.

| Property | Value |

|---|---|

| Molecular Formula | C13H18BNO4S |

| Molecular Weight | 285.16 g/mol |

| Solubility | Soluble in water |

| pKa | Approximately 8.0 |

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols through the formation of boronate esters. This property is crucial for its application in drug delivery systems and as a biochemical tool.

- Binding Affinity : The compound exhibits a strong binding affinity for 1,2- and 1,3-diols, which is essential for its role in cellular processes. Studies have shown that modifications to the aromatic ring can significantly affect the binding constants, indicating that structural optimization can enhance its biological efficacy .

- Bioconjugation : The ability to form stable complexes with biomolecules allows for targeted drug delivery systems. For instance, conjugates formed with hyaluronic acid (HA) derivatives have been used for the responsive release of therapeutic agents in acidic or oxidative environments, which are often found in pathological states .

Case Studies

Several studies illustrate the biological implications of this compound:

- Study on Diol Complexation : Research demonstrated that this compound can effectively bind to various sugars, enhancing the stability and activity of conjugated drugs. The study quantified the association constants for several diols, showing that this compound outperforms many other boronic acids in terms of binding efficiency .

- Therapeutic Applications : In one study, boronic acid derivatives were utilized to enhance the delivery of anti-inflammatory agents. The sulfamoyl group in this compound contributes to improved solubility and bioavailability of these agents, making them more effective in treating conditions like arthritis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that variations in the substituents on the aromatic ring can lead to significant changes in biological activity. For example:

- Electron-Withdrawing Groups : Substituents that withdraw electrons tend to increase the acidity of the boronic acid group, enhancing its reactivity with diols.

- Steric Effects : Bulky groups near the boron center can hinder binding efficiency due to steric hindrance, which is crucial when designing new compounds for specific biological targets .

Eigenschaften

IUPAC Name |

[3-(dipropylsulfamoyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BNO4S/c1-3-8-14(9-4-2)19(17,18)12-7-5-6-11(10-12)13(15)16/h5-7,10,15-16H,3-4,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYSZOMJDYKRCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S(=O)(=O)N(CCC)CCC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.